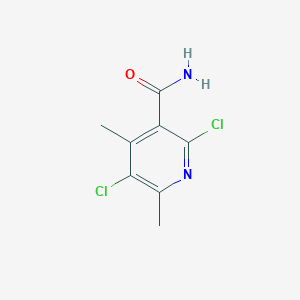![molecular formula C9H13NO B063485 (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 160127-75-3](/img/structure/B63485.png)
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Übersicht
Beschreibung
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as EBIO, is a small molecule compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol is thought to activate potassium channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel that results in an increase in potassium ion flux across the membrane. The exact mechanism of action of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol on other ion channels is less well understood.
Biochemische Und Physiologische Effekte
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to activating potassium channels, it has been shown to inhibit voltage-gated calcium channels and to increase intracellular calcium levels. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been shown to have vasodilatory effects and to reduce smooth muscle contraction in various tissues. These effects make (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol a useful tool for studying the function of ion channels and other membrane proteins.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. In addition, (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to be effective at activating potassium channels in a variety of experimental systems. However, there are also limitations to the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. For example, it may have off-target effects on other ion channels or membrane proteins. It may also have different effects in different experimental systems, depending on the expression levels and properties of the channels being studied.
Zukünftige Richtungen
There are several future directions for research involving (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. One area of interest is the development of more selective (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol analogs that can activate specific types of potassium channels. Another area of interest is the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol in combination with other compounds to study the function of ion channels and other membrane proteins. Finally, there is interest in using (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol as a therapeutic agent for various diseases, such as hypertension and epilepsy, that are associated with dysfunction of ion channels.
Wissenschaftliche Forschungsanwendungen
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been used extensively in scientific research as a tool to study the function of ion channels and other membrane proteins. It has been shown to activate various types of potassium channels, including the KCa1.1 channel, which is involved in regulating smooth muscle contraction and neuronal excitability. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been used to study the function of other ion channels, including the TRPV4 channel, which is involved in sensing mechanical and osmotic stimuli.
Eigenschaften
CAS-Nummer |
160127-75-3 |
|---|---|
Produktname |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2/t9-/m0/s1 |
InChI-Schlüssel |
YRTHQTAVIFQEEG-VIFPVBQESA-N |
Isomerische SMILES |
C#C[C@@]1(CN2CCC1CC2)O |
SMILES |
C#CC1(CN2CCC1CC2)O |
Kanonische SMILES |
C#CC1(CN2CCC1CC2)O |
Synonyme |
1-Azabicyclo[2.2.2]octan-3-ol, 3-ethynyl-, (3S)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

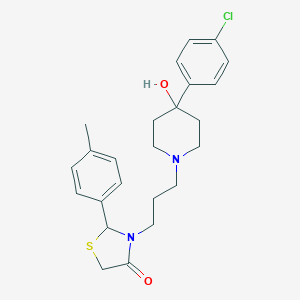
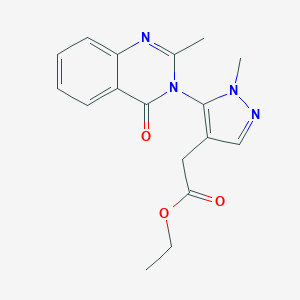
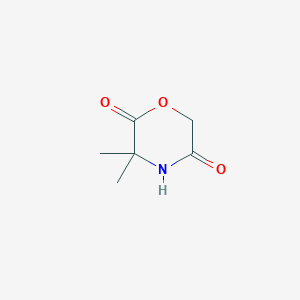
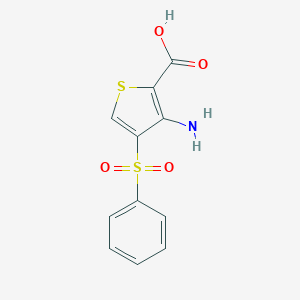
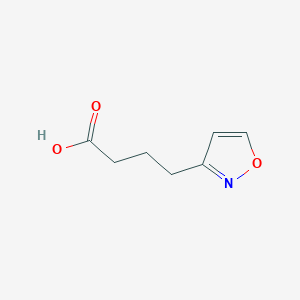
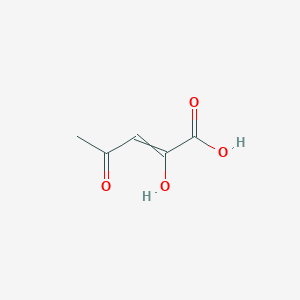
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
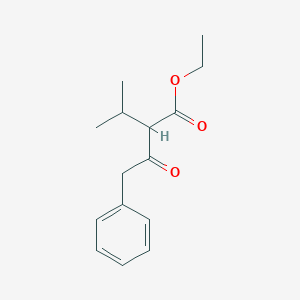
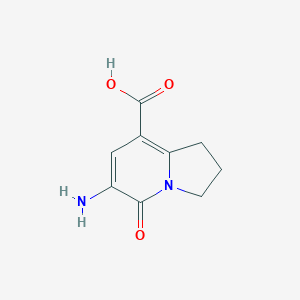

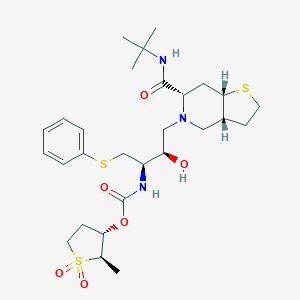
![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
